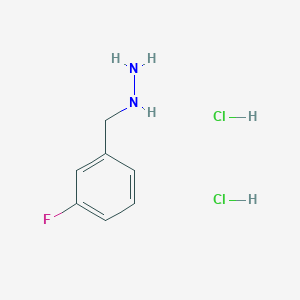

N-(4-乙酰氨基苯基)-6-甲氧基-2-氧代-2H-香豆素-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

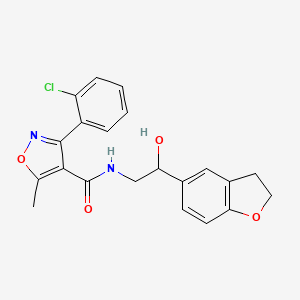

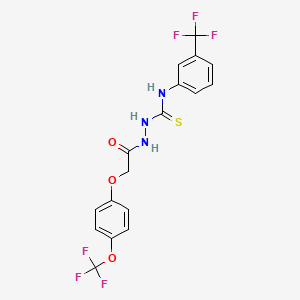

The compound N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a derivative of the chromene class, which is known for its pharmacological significance. Chromene derivatives have been extensively studied due to their potential as therapeutic agents, exhibiting a range of biological activities including antioxidant and antibacterial properties.

Synthesis Analysis

The synthesis of chromene derivatives, such as the 4H-chromene-3-carboxamide derivatives, can be achieved through a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin. This reaction is facilitated by ceric ammonium nitrate (CAN) under solvent-free conditions, following a Knoevenagel-Michael reaction pathway. The resulting compounds are then characterized using techniques such as NMR, HR-MS, and UV-Vis spectroscopy .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated through various spectroscopic methods. For instance, the novel substituted 4-oxo-N-phenyl-4H-chromene-2-carboxamides have been structurally characterized using Fourier Transform Infrared Spectroscopy, one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques, and Mass Spectroscopy. X-ray crystallographic analysis has provided detailed insights into the molecular conformation and supramolecular structure of these compounds .

Chemical Reactions Analysis

Chromene derivatives exhibit solvatochromic properties, which means their color changes depending on the polarity of the solvent. This property is particularly useful in studying the interaction of these compounds with different environments, which can be indicative of their behavior in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their biological activities. For example, certain 4H-chromene-3-carboxamide derivatives have demonstrated strong antibacterial activity against both Gram-positive and Gram-negative organisms, with some compounds showing comparable activity to standard antibiotics like ampicillin. Additionally, these compounds have shown potent antioxidant activity, with IC50 values in the low microgram per milliliter range, which is indicative of their ability to scavenge free radicals effectively .

科学研究应用

抗氧化剂和抗菌剂

一项研究详细介绍了合成吲哚基-4H-香豆素-3-羧酰胺的方案,这些化合物表现出良好的抗氧化活性,并对细菌菌株表现出活性,最小抑菌浓度(MIC)值范围为9.3至18.75 μg mL−1。这表明了香豆素衍生物在开发具有药用益处的化合物中的潜力,包括抗氧化和抗菌性能(Chitreddy V. Subbareddy & S. Sumathi, 2017)。

合成和结构研究

另一个研究重点是对香豆素衍生物的结构表征和合成。例如,研究了几种N-(4-卤苯基)-4-氧代-4H-香豆素-3-羧酰胺的晶体结构,揭示了它们的平面结构和反式构象。这些研究对于理解这些化合物的物理和化学性质至关重要,这对于它们在药物设计和其他领域的潜在应用是必不可少的(L. Gomes et al., 2015)。

新颖的合成方法

研究还包括开发香豆素衍生物的新颖合成方法。一项研究展示了使用铈铵硝酸盐在无溶剂条件下合成高度功能化的4H-香豆素-3-羧酰胺衍生物。这些化合物表现出有希望的抗菌活性和强大的抗氧化活性,突显了绿色化学方法在合成药理学相关分子方面的重要性(Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017)。

在GPR35研究中的应用

另一项研究专注于合成一种有效且选择性的GPR35激动剂,突显了香豆素衍生物在研究孤儿G蛋白偶联受体中的应用。这项研究有助于理解受体功能并开发新的治疗剂(D. Thimm et al., 2013)。

化学传感器的开发

还探讨了利用香豆素衍生物开发化学传感器。一项研究合成了基于香豆素荧光团的化学传感器,对Cu2+和H2PO4−显示出高度选择性的荧光响应。这展示了香豆素衍生物在环境监测和分析化学应用中的潜力(Xianjiao Meng et al., 2018)。

作用机制

Target of Action

The primary target of Oprea1_266110 is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes such as inflammation and pain.

Mode of Action

Oprea1_266110 acts as a potent and selective reversible inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by Oprea1_266110 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, Oprea1_266110 reduces the production of these prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen are known to be well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine

Result of Action

The inhibition of COX-2 by Oprea1_266110 leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis and other inflammatory diseases .

Action Environment

The action of Oprea1_266110 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound.

属性

IUPAC Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)16-10-12-9-15(25-2)7-8-17(12)26-19(16)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCTYCDCCNITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)